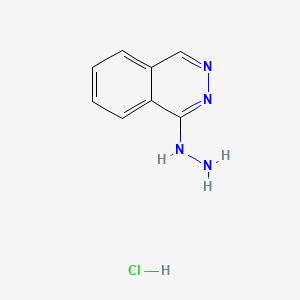

Hidralazina clorhidrato

Descripción general

Descripción

Hidralazina Hidrocloruro es un vasodilatador utilizado principalmente para tratar la presión arterial alta y la insuficiencia cardíaca. Funciona relajando los músculos en los vasos sanguíneos, permitiéndoles dilatarse y así reducir la presión arterial. Este compuesto es particularmente útil en el manejo de la hipertensión grave y la insuficiencia cardíaca, especialmente en pacientes que no responden bien a otros tratamientos .

Aplicaciones Científicas De Investigación

Hidralazina Hidrocloruro tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.

Biología: Se estudia por sus efectos en los procesos celulares y la expresión genética.

Medicina: Se utiliza ampliamente en el tratamiento de la hipertensión y la insuficiencia cardíaca. .

Industria: Se utiliza en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos químicos

Mecanismo De Acción

Hidralazina Hidrocloruro funciona relajando directamente los músculos lisos en los vasos sanguíneos, lo que lleva a la vasodilatación. Esta acción reduce la resistencia periférica y disminuye la presión arterial. El mecanismo molecular exacto implica la inhibición de la liberación de calcio del retículo sarcoplásmico en las células musculares lisas vasculares, lo que evita la contracción muscular .

Compuestos Similares:

Lisinopril: Un inhibidor de la enzima convertidora de angiotensina utilizado para tratar la presión arterial alta y la insuficiencia cardíaca.

Amlodipino: Un bloqueador de los canales de calcio utilizado para indicaciones similares.

Minoxidil: Otro vasodilatador utilizado para tratar la hipertensión grave

Singularidad: Hidralazina Hidrocloruro es singular por su efecto vasodilatador directo sobre los músculos lisos arteriales, lo que lo distingue de otros agentes antihipertensivos como los inhibidores de la enzima convertidora de angiotensina y los bloqueadores de los canales de calcio. Su capacidad de utilizarse en combinación con otros fármacos para obtener efectos terapéuticos mejorados también lo diferencia .

Análisis Bioquímico

Biochemical Properties

Hydralazine hydrochloride interacts with the cardiovascular system, where it lowers blood pressure by exerting a peripheral vasodilating effect through a direct relaxation of vascular smooth muscle . This effect is achieved by altering cellular calcium metabolism, interfering with the calcium movements within the vascular smooth muscle that are responsible for initiating or maintaining the contractile state .

Cellular Effects

Hydralazine hydrochloride influences cell function by causing the dilation of blood vessels . This dilation allows blood to flow more easily through the vessels, which lowers blood pressure and reduces the amount of work the heart has to do to pump blood . This effect is particularly beneficial in the treatment of conditions like hypertension and heart failure .

Molecular Mechanism

The molecular mechanism of hydralazine hydrochloride involves the inhibition of inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells . This action interferes with the calcium movements within the vascular smooth muscle that are responsible for initiating or maintaining the contractile state .

Temporal Effects in Laboratory Settings

The effects of hydralazine hydrochloride can be observed within 5 to 30 minutes of administration, with the duration of action lasting between 2 to 6 hours . Plasma levels of hydralazine hydrochloride decline with a half-life of 3 to 7 hours .

Dosage Effects in Animal Models

In animal models, hydralazine hydrochloride has been associated with birth defects, including cleft palate and malformed facial and cranial bones at higher doses .

Metabolic Pathways

Hydralazine hydrochloride is metabolized mostly by the gastrointestinal mucosa and liver by N-acetyltransferase (NAT2) . The rate of acetylation is genetically determined, with slow acetylators having increased hydralazine levels and increased risk of toxicity, and fast acetylators having decreased hydralazine levels and decreased response .

Transport and Distribution

Hydralazine hydrochloride is rapidly absorbed after oral administration, and peak plasma levels are reached at 1 to 2 hours . It is widely distributed in the body . It crosses the placental barrier and is excreted in breast milk .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with the smooth muscle cells in the arterial blood vessels . Here, it interferes with calcium movements, which are crucial for the contractile state of these cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Hidralazina Hidrocloruro se puede sintetizar mediante la reacción de anhídrido ftálico con hidrato de hidracina, seguido de tratamiento con ácido clorhídrico. La reacción implica calentar el anhídrido ftálico con hidrato de hidracina para formar hidralazina, que luego se convierte en su sal de hidrocloruro al reaccionar con ácido clorhídrico .

Métodos de Producción Industrial: En entornos industriales, la producción de Hidralazina Hidrocloruro implica rutas sintéticas similares, pero a mayor escala. El proceso incluye rigurosos pasos de purificación para asegurar que el compuesto cumpla con los estándares farmacéuticos. El producto final se suele cristalizar a partir de una solución acuosa para obtener Hidralazina Hidrocloruro puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: Hidralazina Hidrocloruro sufre diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar derivados de ftalazina.

Reducción: El compuesto se puede reducir para formar derivados de hidracina.

Sustitución: Puede sufrir reacciones de sustitución donde el grupo hidracina es reemplazado por otros grupos funcionales

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios electrófilos para reacciones de sustitución en condiciones ácidas o básicas

Productos Principales:

Oxidación: Derivados de ftalazina.

Reducción: Derivados de hidracina.

Sustitución: Compuestos de hidralazina sustituidos

Comparación Con Compuestos Similares

Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.

Amlodipine: A calcium channel blocker used for similar indications.

Minoxidil: Another vasodilator used to treat severe hypertension

Uniqueness: Hydralazine Hydrochloride is unique in its direct vasodilatory effect on arterial smooth muscles, which distinguishes it from other antihypertensive agents like angiotensin-converting enzyme inhibitors and calcium channel blockers. Its ability to be used in combination with other drugs for enhanced therapeutic effects also sets it apart .

Propiedades

IUPAC Name |

phthalazin-1-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNZUWOTSUBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86-54-4 (Parent) | |

| Record name | Hydralazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044645 | |

| Record name | Hydralazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Hydralazine causes direct relaxation of arteriolar smooth muscle. The molecular mechanism of this effect is not known. It is not a dilator of capacitance vessels (e.g., the epicardial coronary arteries) and does not relax venous smooth muscle. Hydralazine-induced vasodilatation is associated with powerful stimulation of the sympathetic nervous system, which results in increased heart rate and contractility, increased plasma renin activity, and fluid retention; all of these effects counteract the antihypertensive effect of hydralazine. Although most of the sympathetic activity is due to a baroreceptor-mediated reflex, hydralazine may stimulate the release of norepinephrine from sympathetic nerve terminals and augment myocardial contractility directly. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, White, crystalline powder | |

CAS No. |

304-20-1 | |

| Record name | Hydralazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalazine, 1-hydrazinyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydralazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD171B778Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 273 °C | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hydralazine hydrochloride is a direct-acting smooth muscle relaxant that primarily targets the arterioles, leading to a decrease in peripheral vascular resistance. [, ]. This vasodilation reduces blood pressure and improves blood flow.

A: While hydralazine hydrochloride predominantly acts on arterioles, it has a less pronounced effect on veins compared to other vasodilators. []

A: The molecular formula of hydralazine hydrochloride is C8H9ClN4, and its molecular weight is 196.64 g/mol. []

A: Yes, Fourier-Transform Infrared (FTIR) spectroscopy has been used to analyze hydralazine hydrochloride. [, , ]. This technique helps to identify the functional groups present in the molecule and assess its compatibility with other excipients in pharmaceutical formulations.

A: Hydralazine hydrochloride exhibits limited stability in oral syrup formulations, with a shelf life of approximately 5 days at room temperature. []. The degradation follows first-order kinetics, and there are no significant changes in pH or physical appearance during degradation.

A: Yes, certain excipients can negatively impact the stability of hydralazine hydrochloride. For example, dextrose, fructose, lactose, and maltose have been shown to accelerate its degradation []. Similarly, starch can interact with hydralazine hydrochloride, forming fluorescent triazolophthalazine derivatives and leading to a decrease in tablet strength over time. []

ANone: Based on the provided research, there is no evidence suggesting that hydralazine hydrochloride possesses catalytic properties.

ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of hydralazine hydrochloride.

A: Hydralazine hydrochloride demonstrates optimal stability in a slightly acidic pH range. For instance, in dextrose solutions, the stability is highest between pH 3.2 and 4.4. []

ANone: Several approaches have been investigated to enhance hydralazine hydrochloride bioavailability, including:

- Buccal muco-adhesive tablets: These formulations, incorporating polymers like carbopol 934P and HPMC K4M, have shown promising results in increasing the drug's residence time in the oral cavity and potentially enhancing its absorption. []

- Floating alginate microbeads: These microbeads, formulated using sodium alginate and HPMC, are designed to prolong gastric residence time, thereby potentially improving drug absorption and extending its duration of action. []

- Sustained-release tablets: Formulations utilizing thermal granulation techniques with HPMC and PEG 6000 as matrices have been developed to achieve sustained release of hydralazine hydrochloride, potentially leading to improved therapeutic outcomes. []

ANone: Specific details about SHE regulations pertaining to hydralazine hydrochloride are not discussed in the provided research papers.

A: Hydralazine hydrochloride exhibits significant first-pass metabolism, resulting in a relatively low and variable oral bioavailability ranging from 26% to 50%. []

A: The half-life of hydralazine hydrochloride is relatively short, ranging from 2 to 4 hours. []. This short half-life necessitates frequent dosing to maintain therapeutic drug levels.

A: Yes, studies in hypertensive Wistar rats have demonstrated that hydralazine hydrochloride loaded albumin microspheres, designed for intramuscular administration, exhibit prolonged blood pressure reduction compared to the drug solution [].

A: The A-HeFT trial demonstrated that the combination of hydralazine hydrochloride and isosorbide dinitrate significantly improved survival and reduced hospitalizations for heart failure in self-identified Black patients [, ]. This landmark trial led to the FDA approval of BiDil®, a fixed-dose combination of these drugs, specifically for this patient population.

ANone: The provided research papers do not specifically address resistance mechanisms or cross-resistance associated with hydralazine hydrochloride.

A: While generally considered safe, hydralazine hydrochloride can cause adverse effects in some patients. Notably, it has been linked to drug-induced lupus erythematosus, a potentially serious autoimmune condition [, , ].

ANone: While the provided research papers highlight various formulation strategies to enhance hydralazine hydrochloride delivery and bioavailability (e.g., buccal tablets, floating microbeads, sustained-release tablets), they do not specifically discuss targeted drug delivery approaches.

ANone: The provided research does not delve into biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to hydralazine hydrochloride.

ANone: Several analytical methods are utilized for quantifying hydralazine hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of hydralazine hydrochloride in complex mixtures, such as pharmaceutical formulations. Various HPLC methods, including reversed-phase and stability-indicating methods, have been developed and validated for this purpose [, , , ].

- UV Spectrophotometry: This method relies on the absorption of ultraviolet light by hydralazine hydrochloride. It can be used to determine drug content in both pure form and pharmaceutical preparations [, , , , ].

- Chemiluminescence (CL): This highly sensitive technique is based on the enhancement of chemiluminescence intensity in specific reaction systems (e.g., Luminol-Potassium Ferricyanide) upon the addition of hydralazine hydrochloride. []

ANone: The provided research does not provide specific details about the environmental impact or degradation pathways of hydralazine hydrochloride.

ANone: The provided research does not explicitly focus on the dissolution and solubility characteristics of hydralazine hydrochloride.

A: Method validation for hydralazine hydrochloride determination typically involves assessing parameters such as accuracy, precision, linearity, range, robustness, limit of detection (LOD), and limit of quantification (LOQ), as per ICH guidelines [, , , ].

A: While not explicitly discussed, the provided research implicitly highlights the importance of quality control and assurance in the development, manufacturing, and distribution of hydralazine hydrochloride formulations. This is evident in the emphasis on analytical method validation, stability studies, and compatibility assessments [, , ].

ANone: The research papers do not offer insights into the potential immunogenicity or immunological responses associated with hydralazine hydrochloride.

ANone: The provided research papers do not delve into drug-transporter interactions related to hydralazine hydrochloride.

ANone: Specific details regarding hydralazine hydrochloride's effects on drug-metabolizing enzymes are not covered in the provided research.

ANone: Specific strategies for recycling and waste management related to hydralazine hydrochloride are not addressed in the provided research.

A: The provided research papers showcase the utilization of various research tools and resources for studying hydralazine hydrochloride, including HPLC, UV spectrophotometry, FTIR spectroscopy, and animal models [, , , , ].

A: Hydralazine hydrochloride was one of the earliest directly acting vasodilators introduced for the treatment of hypertension []. Its use, particularly in combination with isosorbide dinitrate, has been crucial in addressing racial disparities in heart failure treatment outcomes [, ].

A: The research on hydralazine hydrochloride highlights the intersections of various scientific disciplines, including medicinal chemistry, pharmacology, pharmaceutical sciences, and analytical chemistry. The development and optimization of different formulations, coupled with rigorous analytical method validation and stability assessments, underscore the collaborative nature of this research field [, , , , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.